B1151241 Lqh II

Lqh II

Cat. No.: B1151241
M. Wt: 7,235.4 Da
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lqh II is a scorpion α-toxin derived from Leiurus quinquestriatus hebraeus, primarily targeting voltage-gated sodium (Nav) channels. It modulates channel gating by binding to receptor site 3, located at the voltage-sensor domain (VSD) of domain IV (D4), thereby delaying fast inactivation and enhancing channel activation . Its rapid binding kinetics and voltage-dependent dissociation distinguish it from other toxins in its class, making it a critical tool for studying Nav channel physiology.

Properties

Molecular Weight

7,235.4 Da

Purity

≥ 91% (capillary electrophoresis)

Origin of Product

United States

Comparison with Similar Compounds

Binding Kinetics and Voltage Dependence

Lqh II exhibits faster association ($k{on}$) and dissociation ($k{off}$) rates compared to Lqh III and Lqh IT (Table 1).

Toxin Association Rate (τon at −120 mV) Dissociation Rate (τoff at −100 mV) Voltage Dependence of Dissociation (Slope Factor)
This compound 2.7 s (hH1), 1.7 s (I channels) 27 ms (hH1), 30.1 ms (I channels) 14.4 ± 1.1 mV (I channels)
Lqh III 45 s (hH1), 23 s (I channels) 2,010 ms (hH1), >321 ms (I channels) 11.9 ± 0.7 mV (I channels)
Lqh IT 4.1 s (hH1), 3.6 s (I channels) 84 ms (hH1), 135 ms (I channels) 12.7 ± 0.9 mV (I channels)
  • Key Insight : this compound’s rapid association ($τ{on} \approx 2.7$ s in hH1) enables quick modulation of Nav channels, whereas Lqh III’s slow kinetics ($τ{on} \approx 45$ s) complicate steady-state measurements . Dissociation of Lqh III is exceptionally voltage-insensitive, requiring extreme voltages (−180 mV) for removal, often damaging experimental setups .

Effects on Fast and Slow Inactivation

All three toxins inhibit fast inactivation, but their potencies and mechanisms differ (Table 2).

Toxin Fast Inactivation Limiting τ (0 mV, hH1) Slow Inactivation Enhancement (hH1) Effect on Peak Current (Rat Neurons)
This compound 39 ms Moderate increase (max at ~40 mV) +20–30% amplitude
Lqh III 50 ms Strong increase (72% at −120 mV) No significant change
Lqh IT 32 ms Data limited Not reported
  • Key Insights: Lqh III is most potent in removing fast inactivation in hH1 (90% slow component at 0 mV vs. 81% for this compound) . It also accelerates slow inactivation development (time constant reduced from 37 s to 23 s) . this compound increases slow inactivation maximally at 40 mV in hH1 but shows stronger effects in skeletal muscle (I) channels .

Structural and Functional Specificity

  • This compound vs. LqhαIT : While LqhαIT (insect-specific) shares structural homology with Aah2 (mammal-specific), its binding interface with NavPas is smaller (495 Ų vs. 739 Ų for Aah2-Nav1.7), suggesting distinct affinity mechanisms . This compound’s binding mode remains unresolved but likely involves conserved site 3 residues.
  • Channel Subtype Sensitivity :
    • Lqh III is 100× more potent on hNav1.7 (peripheral) than rNav1.2 (central), while this compound shows 20× higher activity on rNav1.2 .
    • Lqh III fails to modulate rat IIA channels (abundant in adult brain), highlighting subtype-specific interactions .

Pharmacological Implications

  • Lqh III : Prolonged binding and strong slow inactivation enhancement suggest utility in chronic channel modulation, though toxicity risks are higher.
  • Lqh IT : Intermediate properties between this compound and III, offering balanced experimental flexibility.

Q & A

Q. What is the molecular mechanism of Lqh II on voltage-gated sodium channels (Nav)?

this compound, an α-scorpion toxin from Leiurus quinquestriatus hebraeus, binds to site 3 of Nav channels, delaying inactivation and enhancing peak current amplitudes. This is demonstrated via electrophysiological assays in neuronal preparations (e.g., rat cortical neurons) and heterologous systems like Xenopus oocytes . Key methodologies include voltage-clamp recordings to assess toxin effects on activation/inactivation kinetics and competitive binding studies with other site 3-targeting toxins.

Q. Which experimental models are optimal for studying this compound's bioactivity?

  • In vitro : Recombinant Nav subtypes expressed in Xenopus oocytes for isoform-specific analysis .
  • In vivo : Insect models (e.g., cockroaches) for toxicity profiling, and mammalian neuronal slices for physiological relevance .
  • Structural studies : 3D homology modeling and molecular docking (e.g., SWISS-MODEL, AutoDock) to predict toxin-channel interactions .

Q. How do researchers standardize toxin concentration in electrophysiological assays?

Dose-response curves are generated using serial dilutions (1 nM–1 µM) of purified this compound. Normalization to control currents (e.g., peak current amplitude without toxin) ensures reproducibility. Data are fitted to Hill equations to calculate IC50 values .

Q. What are the primary challenges in isolating this compound from venom?

  • Purification : Liquid chromatography (RP-HPLC or ion-exchange) followed by mass spectrometry for validation.
  • Stability : Lyophilization at -80°C with protease inhibitors to prevent degradation. Cross-contamination with homologous toxins (e.g., Lqh III) must be ruled out via Edman degradation or peptide mapping .

Q. How is this compound's specificity for Nav subtypes validated?

Competitive binding assays using fluorescently labeled toxins (e.g., FITC-Lqh II) and subtype-specific inhibitors (e.g., tetrodotoxin for TTX-sensitive channels). Co-immunoprecipitation or surface plasmon resonance (SPR) further confirm binding kinetics .

Advanced Research Questions

Q. How can contradictory data on this compound's effects across Nav subtypes be resolved?

Discrepancies (e.g., this compound’s efficacy in neuronal slices vs. lack of effect on rat IIA channels in oocytes ) arise from:

  • Model differences : Native channels in neurons vs. recombinant systems.
  • Accessory subunits : β-subunits in native tissues modulate toxin binding.
  • Methodology : Voltage protocols (e.g., holding potential, pulse duration). Solution : Cross-validate findings using complementary techniques (e.g., radioligand binding in synaptosomes and two-electrode voltage clamp in oocytes).

Q. What experimental design mitigates confounding variables in this compound studies?

  • Controls : Include toxin-free buffers and non-target Nav subtypes.
  • Blinding : Randomize toxin application order to avoid operator bias.
  • Replicates : Minimum n=5 biological replicates per condition. Statistical tools (e.g., ANOVA with Tukey’s post-hoc) ensure rigor .

Q. How do mutations in Nav channels (e.g., V295N) alter this compound sensitivity?

Site-directed mutagenesis followed by patch-clamp recordings reveals structural determinants. For example, the V295N mutation in insect Nav disrupts hydrogen bonding with this compound’s K63 residue, reducing binding affinity by ~21-fold . Computational tools like PyMOL visualize these interactions.

Q. Can this compound be used as a template for insecticidal drug design?

Approach :

  • Structure-activity relationship (SAR) : Synthesize this compound analogs with substitutions at key residues (e.g., K63A).
  • In vivo testing : Assess lethality in pest insects and off-target effects in mammals.
  • Pharmacokinetics : Evaluate stability in hemolymph and resistance potential .

Q. How do researchers reconcile this compound’s dual effects on current amplitude and inactivation?

Hypothesis : Binding to site 3 stabilizes the activated state (increasing amplitude) while interfering with inactivation gate closure. Testing :

  • Use non-inactivating Nav mutants to decouple effects.
  • Single-channel recordings to quantify open-state prolongation.
    Synergy with β-scorpion toxins (site 4) further elucidates allosteric modulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.